N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[1-(3,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)14-9-16(30-3)11-17(10-14)31-4)19-22-21(32-25-19)23-20(28)13-6-5-7-15(8-13)29-2/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLZGCJMFVGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Triazole ring
- Thiadiazole ring
- Methoxy groups
This unique arrangement contributes to its solubility and bioavailability, which are critical for therapeutic applications. The molecular formula is with a molecular weight of 482.5 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values in the submicromolar range for certain derivatives containing triazole and thiadiazole moieties .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.86 |
| HCT116 | 36 |
| MCF7 | 34 |
These findings suggest that the compound may inhibit cell proliferation effectively.
The mechanism of action involves interaction with specific molecular targets within cancer cells. The compound may inhibit enzymes associated with cancer cell growth and inflammation. For example:
- Enzyme Inhibition : It is proposed that the compound inhibits cyclooxygenases (COX), which play a role in inflammation and cancer progression .
Additionally, the presence of methoxy groups enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Triazole Derivatives : A study highlighted that triazole derivatives exhibited potent anticancer activity against murine leukemia and human cervical carcinoma cells. The derivatives showed GI50 values ranging from 1.4 to 4.2 µM .
- Thiadiazole Compounds : Research indicated that thiadiazole-containing compounds also demonstrated significant antiproliferative effects against various human cancer cell lines. The mechanisms included apoptosis induction and cell cycle arrest .
Scientific Research Applications
Molecular Formula
The molecular formula of N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is CHNOS.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole and triazole derivatives. Specifically:
- Mechanism of Action : The compound may interact with enzymes involved in cancer progression, such as aromatase, affecting hormonal pathways critical for tumor growth .
- In Vitro Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups at specific positions on the thiadiazole ring have demonstrated enhanced activity against human tumor cells .
| Compound | Cell Line | GI50 Value (µM) | Activity |
|---|---|---|---|
| Thiadiazole Derivative A | HOP 92 (Lung) | -6.49 | Cytotoxic |
| Thiadiazole Derivative B | HCC-2998 (Colon) | -5.31 | Cytotoxic |
| Thiadiazole Derivative C | PC3 (Prostate) | -5.48 | Cytotoxic |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Broad-Spectrum Activity : Thiadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structural modifications significantly influence their antibacterial potency .
- Comparative Studies : In vitro assays comparing these compounds with standard antibiotics revealed promising results, indicating that some derivatives possess superior antibacterial properties compared to traditional treatments like ampicillin and streptomycin .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Derivative X | E. coli | >20 |
| Derivative Y | S. aureus | >18 |
Case Study 1: Anticancer Screening
A study conducted on a series of thiadiazole derivatives demonstrated their potential as anticancer agents through MTT assays on various cell lines including A549 (lung cancer) and T47D (breast cancer). The results indicated that certain substitutions significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study involving several synthesized triazole-thiadiazole compounds, one derivative exhibited remarkable activity against Helicobacter pylori at low concentrations. This finding suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
